Isopropylisothiocyanat

Übersicht

Beschreibung

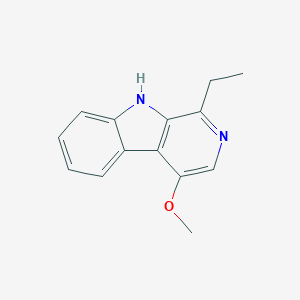

Isopropyl isothiocyanate (IPITC) is an organic compound that is commonly used in laboratory experiments. It is a colorless liquid with a pungent odor and a boiling point of 114°C. IPITC is a useful reagent for synthesizing other compounds, and it has been studied extensively for its biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Arzneimittel-Abgabesysteme

IPI wird bei der Formulierung von Nanovesikel-Abgabesystemen verwendet . Diese Vesikel werden hinsichtlich ihrer Größe, ihres Polydispersitätsindex (PDI), ihres Zetapotenzials, ihrer Einlagerungseffizienz, ihrer Freisetzung und ihrer Permeation bewertet . Die Vesikel können mit Chitosan beschichtet werden, um ihre mucoadhäsiven Eigenschaften und die Permeation im Darm zu verbessern .

Antimykotisches Mittel

IPI wird als antimikrobielles Mittel verwendet . Es kann verwendet werden, um das Wachstum schädlicher Mikroorganismen zu verhindern und bietet eine potenzielle Lösung zur Behandlung verschiedener Infektionen .

Medizinischer Zwischenstoff

IPI wird auch als medizinischer Zwischenstoff verwendet . Dies bedeutet, dass es bei der Synthese anderer medizinischer Verbindungen verwendet werden kann und eine entscheidende Rolle bei der Entwicklung neuer Medikamente spielt .

Anti-Thrombozyten- und Antithrombotische Aktivität

Mit IPI beladene Vesikel wurden auf ihre Anti-Thrombozyten- und Antithrombotische Aktivität untersucht . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit der Blutgerinnung hin .

Erleichterung der Öffnung der engen Epithelverbindung

IPI zeigt die biologische Eigenschaft, die Öffnung der engen Epithelverbindung zu erleichtern

Wirkmechanismus

Target of Action

Isopropyl isothiocyanate (IPI) is a bioactive compound that targets a variety of cellular processes. It has been found to inhibit bacterial growth and the development of stx-harboring prophages . IPI governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The mode of action of IPI involves the induction of a global bacterial stress regulatory system, known as the stringent response . Its alarmone, guanosine penta/tetraphosphate ((p)ppGpp), affects major cellular processes, including nucleic acids synthesis, which leads to the efficient inhibition of both prophage induction and toxin synthesis . This abolishes the virulence of enterohemorrhagic Escherichia coli (EHEC) for human and simian cells .

Biochemical Pathways

IPI can modulate a large number of cancer-related targets or pathways. These include the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

Inside the body, IPI is metabolized by the mercapturic acid pathway, which includes the conjugation of IPI with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process generally increases water solubility and promotes the elimination of the compound from the body .

Result of Action

The result of IPI’s action is the efficient inhibition of both prophage induction and toxin synthesis, which abolishes the virulence of EHEC for human and simian cells . In addition, IPI has been shown to have anti-cancer properties, modulating a variety of cellular processes related to tumorigenesis .

Action Environment

The action of IPI can be influenced by environmental factors. For example, the pH can affect the formation of IPI from its precursor compounds . Furthermore, IPI’s antimicrobial activity can be affected by the specific microbial environment . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of IPI.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Isopropyl isothiocyanate interacts with various biomolecules in biochemical reactions. It is known to conjugate with glutathione, a reaction catalyzed by the enzyme glutathione S-transferase . This interaction plays a crucial role in the metabolic activation and detoxification processes of the compound .

Cellular Effects

Isopropyl isothiocyanate has been shown to exert effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation in a time- and concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce cell cycle arrest in various cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of isopropyl isothiocyanate involves its binding interactions with biomolecules and changes in gene expression. It is known to bind to proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also exerts its effects at the molecular level through enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isopropyl isothiocyanate change over time. It has been reported to exhibit stability and undergo degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of isopropyl isothiocyanate vary with different dosages in animal models. Studies have shown that it exhibits chemopreventive effects when given before tumor initiation . Toxic or adverse effects may occur at high doses .

Metabolic Pathways

Isopropyl isothiocyanate is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferase and impacts metabolic flux or metabolite levels . Its interaction with glutathione plays a significant role in its metabolic pathway .

Transport and Distribution

Isopropyl isothiocyanate is transported and distributed within cells and tissues. It is miscible with methanol and hydrolyzes in water , suggesting that it can be distributed in both hydrophilic and hydrophobic environments within the cell.

Eigenschaften

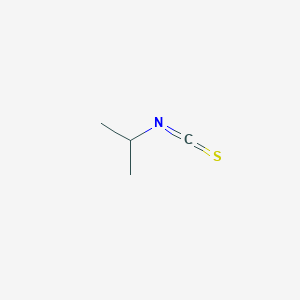

IUPAC Name |

2-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-4(2)5-3-6/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFEIBMZHEWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177045 | |

| Record name | Isopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Penetrating mustard-like aroma | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.955 | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

2253-73-8 | |

| Record name | Isopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46561PKP9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.